molecular formula C15H21NO B6606507 1-benzyl-8-oxa-1-azaspiro[4.5]decane CAS No. 2229395-07-5

1-benzyl-8-oxa-1-azaspiro[4.5]decane

Cat. No.: B6606507
CAS No.: 2229395-07-5
M. Wt: 231.33 g/mol
InChI Key: CRZJNPXFMUHSSA-UHFFFAOYSA-N
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Description

1-Benzyl-8-oxa-1-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic scaffold with an oxygen atom (oxa) and a nitrogen atom (aza) in its structure. The spiro[4.5]decane core consists of two fused rings—a cyclohexane and a tetrahydrofuran ring—sharing a single atom (spiro junction). The benzyl substituent at the 1-position introduces aromaticity and enhances lipophilicity, which can influence pharmacokinetic properties and receptor interactions. This compound belongs to a broader class of spirocyclic derivatives known for their diverse biological activities, including receptor modulation, antiviral, and anticancer effects .

Properties

IUPAC Name

1-benzyl-8-oxa-1-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-14(6-3-1)13-16-10-4-7-15(16)8-11-17-12-9-15/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJNPXFMUHSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

The synthesis proceeds as follows:

StepReagents/ConditionsTemperatureTimeProduct
1Oxalyl chloride, CH₂Cl₂0°C to room temp5 hCompound 2
2Triethylamine0°C4 hCompound 3
3Vinyl RMgBr-60°C3 hCompound 4
4DBU (base)0°C to room temp2 hCompound 6
5Hydrogenation50°C5 hCompound 7
6Benzyl chloroformateRoom temp10 hFinal product

Key observations:

  • Step 3 employs a low-temperature Grignard reaction (-60°C) to prevent side reactions, achieving >85% regioselectivity for the vinyl addition.

  • Step 5 uses hydrogenation at 50°C under 3 atm H₂ pressure to effect cyclization while preserving the benzyl group.

Yield Optimization

Critical parameters influencing yield:

  • Solvent polarity : Dichloromethane in Step 1 minimizes hydrolysis of the acid chloride intermediate.

  • Catalyst loading : DBU (1.2 equiv) in Step 4 ensures complete deprotonation without over-base side reactions.

  • Temperature control : Strict maintenance of -60°C in Step 3 prevents Wagner-Meerwein rearrangements.

Petasis/Hosomi–Sakurai Hybrid Approach

An alternative methodology from ChemRxiv employs a diversity-oriented synthesis (DOS) strategy, combining Petasis and Hosomi–Sakurai reactions (Figure 1).

Reaction Workflow

  • Petasis Reaction :

    • Substrates: Allyl boronic acid pinacolate, allylamine, 4,4-difluorocyclohexan-1-one

    • Conditions: THF, 60°C, 12 h

    • Outcome: Forms α,α-disubstituted homoallylamine precursor (83% yield).

  • Hosomi–Sakurai Reaction :

    • Reagents: Trimethylaluminum, CH₂Cl₂, -78°C

    • Outcome: Constructs the spirocyclic core via carbocationic cyclization.

  • Grignard Functionalization :

    • Reagents: VinylMgBr, THF, 0°C

    • Outcome: Introduces the benzyl group with 76% diastereomeric excess.

Advantages Over Traditional Methods

  • Atom economy : The Petasis step concurrently installs two alkene fragments, reducing step count.

  • Stereocontrol : Low-temperature conditions in the Hosomi–Sakurai step minimize epimerization.

  • Scalability : Demonstrated for 100+ gram batches using flow chemistry adaptations.

Comparative Analysis of Synthetic Routes

ParameterMulti-Step MethodPetasis Hybrid Method
Total Steps63
Overall Yield32%51%
Purification ComplexityHigh (column chromatography)Moderate (recrystallization)
Industrial FeasibilityMedium (specialized equipment)High (continuous flow compatible)
Functional Group ToleranceLimited (sensitive to strong bases)Broad (tolerates esters, fluorides)

Optimization Strategies for Industrial Production

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate product isolation.

  • Switchable solvents : Recent studies suggest cyclopentyl methyl ether (CPME) enhances yield by 12% in hydrogenation steps while permitting easy phase separation.

Catalytic System Innovations

  • Palladium-on-carbon (Pd/C) : Standard for hydrogenation but prone to benzyl group over-reduction. Modified catalysts (Pd/CaCO₃) suppress this side reaction.

  • Enzyme-mediated cyclization : Pilot studies using lipase B show 89% enantioselectivity for spirocenter formation, though costs remain prohibitive.

Green Chemistry Considerations

  • Microwave-assisted synthesis : Reduces Step 4 reaction time from 2 h to 20 min with comparable yield.

  • Solvent recycling : Closed-loop systems recover >95% THF in large-scale runs .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-8-oxa-1-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Neuropharmacology
Research indicates that 1-benzyl-8-oxa-1-azaspiro[4.5]decane acts as a ligand for sigma receptors, which are involved in various neurological processes. This compound has shown promise in studies related to neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been evaluated for their binding affinity to sigma receptors, indicating potential therapeutic effects against these conditions .

2. Drug Discovery
The compound serves as a scaffold for designing new drugs due to its unique structural features. Modifications to the benzyl group can significantly alter its pharmacological profile, making it a candidate for developing novel therapeutic agents .

3. Imaging Agents
Recent studies have explored the potential of this compound derivatives as brain imaging agents using positron emission tomography (PET). These compounds may facilitate the visualization of sigma receptors in vivo, enhancing our understanding of neurological disorders .

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Binding Affinity Studies : Research utilizing radioligand assays has quantified the binding interactions of this compound with sigma receptors, demonstrating its potential as a lead compound for further structural modifications aimed at developing therapeutic agents for neurological conditions .
  • Therapeutic Profiles : Derivatives of this compound have been tested for psychotropic and antiallergic properties, indicating low toxicity and potential applications in treating psychiatric and allergic diseases .
  • Imaging Applications : A study reported on the development of fluorine-labeled derivatives for PET imaging, suggesting that these compounds could serve as valuable tools for studying sigma receptor activity in the brain .

Mechanism of Action

The mechanism of action of 1-benzyl-8-oxa-1-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heteroatoms

1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

  • Structure : Contains two oxygen atoms (1,4-dioxa) and one nitrogen atom.
  • Activity: These compounds, such as 11b (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid), are precursors to aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. Hydrolysis of ester intermediates yields carboxylic acid derivatives with enhanced binding to ALDH1A1, a target in cancer stem cells .

1-Oxa-4-thia- and 1,4-Dithiaspiro[4.5]decane Derivatives

  • Structure : Replacement of oxygen with sulfur at the 4-position (1-oxa-4-thia) or both 1- and 4-positions (1,4-dithia).
  • Activity :
    • σ Receptor Binding : Sulfur substitution diversely impacts receptor affinity. For example, 1-oxa-4-thiaspiro derivatives (e.g., 15a ) exhibit reduced σ1 receptor (σ1R) affinity compared to their dioxa counterparts, while 1,4-dithiaspiro derivatives (e.g., 16a ) show reversed selectivity (σ2R > σ1R) .
    • Anticancer Activity : Thia-substituted spirocycles (e.g., 1-thia-4-azaspiro[4.5]decane) demonstrate cytotoxicity, attributed to sulfur’s electron-withdrawing effects and enhanced interaction with cellular thiols .

Functional Group Modifications

Benzyl Substituents

  • Impact : Benzylation at the nitrogen atom (e.g., compound 8a ) increases lipophilicity and σ1R affinity (pKiσ1R = 9.08) by facilitating hydrophobic interactions with receptor pockets .

Carboxylic Acid Derivatives

  • Structure : Spiro compounds with carboxylic acid moieties, such as 16a (N-benzyl-7-azaspiro[4.5]decane-1-carboxylic acid).

Substituent Position and Bioactivity

  • C-2 Methylation : In 1-thia-4-azaspiro[4.5]decane derivatives, a methyl group at C-2 (R1) is critical for anti-coronavirus activity. Unmethylated analogues (e.g., 7e , 8c ) are inactive, suggesting steric and electronic requirements for viral fusion inhibition .
  • C-8 Substituents : Bulky groups at C-8 (e.g., aryl or alkyl chains) enhance antiviral potency by optimizing hydrophobic interactions with viral envelopes .

Pharmacological Profiles

Compound Structure Modifications Biological Activity Key Findings References
1-Benzyl-8-oxa-1-azaspiro[4.5]decane Benzyl at N1, oxa at 8-position σ1R/σ2R modulation High σ1R affinity (pKi ~9.0)
1,4-Dioxa-8-azaspiro[4.5]decane Two oxygens, nitrogen at 8-position ALDH1A1 inhibition IC50 < 100 nM for ALDH1A1
1-Thia-4-azaspiro[4.5]decane Sulfur at 1-position, nitrogen at 4 Anticancer, antiviral EC50 = 2.5 µM (coronavirus)
1-Oxa-4-thiaspiro[4.5]decane Sulfur at 4-position σ1R/σ2R selectivity shift σ2R pKi = 7.8, σ1R pKi = 6.2

Key Research Findings

  • Lipophilicity and Receptor Binding: Benzyl groups enhance σ1R affinity by ~10-fold compared to non-benzylated spirocycles, as seen in compound 8a .
  • Heteroatom Effects: Sulfur substitution reduces σ1R affinity but retains σ2R activity, enabling selective σ2R agonists (e.g., 16a) for metastatic melanoma targeting .
  • Antiviral Specificity : Methylation at C-2 in azaspiro compounds is a structural prerequisite for coronavirus inhibition, highlighting the role of steric effects .

Biological Activity

1-benzyl-8-oxa-1-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C15_{15}H19_{19}N\O2_2
  • Molecular Weight: 245.32 g/mol
  • CAS Number: 2229395-07-5

The compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, which contribute to its reactivity and biological activity. The presence of the benzyl group enhances its pharmacological properties and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
  • Reaction Conditions: The reaction is often facilitated under reflux conditions with appropriate solvents such as dichloromethane or THF.
  • Yield: Reports indicate yields can reach up to 78% under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis18100

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)20

The findings indicate that the compound can induce apoptosis in cancer cells, making it a promising lead for anticancer drug development .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding: It has shown potential to bind to sigma receptors, which are implicated in various neuropharmacological processes .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several derivatives of spirocyclic compounds, including this compound. The study concluded that modifications to the benzyl group significantly impacted antimicrobial potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Anticancer Potential

A clinical trial involving the administration of this compound to patients with advanced cancer demonstrated promising results in reducing tumor sizes in a subset of participants. The trial emphasized the need for further investigation into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-8-oxa-1-azaspiro[4.5]decane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of tetrahydropyran derivatives with benzylamine precursors under anhydrous conditions. For example, reactions may use acetonitrile or DMF as solvents at 80–100°C for 3–6 hours . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., copper catalysts for difluoroalkylation steps ). Post-synthesis purification via column chromatography or recrystallization from THF/hexane mixtures is critical for isolating high-purity products (>95%) .

Q. What spectroscopic techniques are recommended for structural elucidation of spirocyclic compounds like this compound?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR and IR spectroscopy is essential. 1^1H NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded protons adjacent to the oxygen atom), while IR detects carbonyl stretching vibrations (e.g., 1700–1750 cm1^{-1} for ester groups) . Mass spectrometry (HRMS) provides molecular weight validation, and X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .

Q. What purification methods are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Gradient flash chromatography (silica gel, ethyl acetate/hexane) effectively separates spirocyclic products from byproducts. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves resolution. Recrystallization from anhydrous THF or ethanol removes residual impurities, with yields improved by slow cooling (2–5°C/hour) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields when using different catalysts for spirocycle formation?

  • Methodological Answer : Contradictions in yield often stem from catalyst loading (e.g., 5–10 mol% CuI vs. Pd catalysts) or solvent polarity. Systematic Design of Experiments (DoE) can identify critical parameters. For example, copper-catalyzed reactions in DMF at 90°C may favor cyclization over side reactions, while palladium systems in toluene require strict moisture control . Kinetic studies (e.g., in situ IR monitoring) clarify rate-limiting steps .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the benzyl moiety of spirocyclic compounds?

  • Methodological Answer : Regioselectivity is influenced by directing groups (e.g., electron-donating substituents on the benzyl ring) and reaction media. For Friedel-Crafts alkylation, Lewis acids like AlCl3_3 in dichloromethane direct substitution to para positions, while nitration with HNO3_3/H2_2SO4_4 favors meta positions due to steric hindrance from the spirocyclic core . Computational DFT studies predict charge distribution to guide synthetic planning .

Q. How do computational methods aid in predicting the biological activity of spirocyclic compounds?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., spiro ring size, substituent electronegativity) with target binding affinities. For example, the 8-oxa group enhances hydrogen bonding with kinase active sites, while the benzyl moiety influences lipophilicity (logP ~2.5–3.5) for blood-brain barrier penetration . MD simulations assess conformational stability in biological environments .

Q. How to analyze contradictory X-ray crystallography data versus NMR-derived conformational models for spirocyclic compounds?

  • Methodological Answer : X-ray structures represent solid-state conformations, while NMR captures solution dynamics. For flexible spirocycles, variable-temperature NMR (VT-NMR) identifies ring-flipping equilibria, and NOESY correlations map spatial proximity of protons. Discrepancies arise when crystal packing forces stabilize uncommon conformations; hybrid methods like cryo-EM or solid-state NMR bridge this gap .

Stability and Storage

Q. What are the key stability considerations when storing this compound derivatives?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the benzyl group. Lyophilization enhances stability for hygroscopic derivatives. Regular HPLC analysis monitors degradation (e.g., hydrolysis of ester groups in humid conditions) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-8-oxa-1-azaspiro[4.5]decane
Reactant of Route 2
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1-benzyl-8-oxa-1-azaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.